physical and chemical properties of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol
physical and chemical properties of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol
Authored by: A Senior Application Scientist
Introduction
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is a complex organic molecule featuring a dihydrobenzofuran core.[1] This heterocyclic scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[2][3][4][5][6][7][8] The molecule's structure is characterized by a bromine atom at the 7-position, a phenyl group at the 3-position, and a hydroxymethyl group at the 2-position. The chemical formula is C₁₅H₁₃BrO₂ and it has a molecular weight of 305.17 g/mol .[1] The presence of the bromine atom and the hydroxymethyl group may enhance its reactivity and biological profile compared to other similar compounds.[1] This guide provides a comprehensive overview of its predicted physicochemical properties, potential synthetic routes, reactivity, and its significance in the context of drug discovery and development.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely available, its properties can be inferred from the 2,3-dihydro-1-benzofuran scaffold and the influence of its substituents.[9][10] The parent compound, 2,3-dihydrobenzofuran, is a liquid at room temperature.[9] The addition of a bromo and a phenyl group, as well as a hydroxymethyl group, is expected to significantly increase the molecular weight and likely result in a solid compound at standard conditions.
| Property | Predicted Value/Information | Justification/Reference |
| Molecular Formula | C₁₅H₁₃BrO₂ | [1] |
| Molecular Weight | 305.17 g/mol | [1] |
| Appearance | Likely a solid at room temperature. | Based on the increased molecular weight and complexity compared to the liquid 2,3-dihydrobenzofuran.[9] |
| Melting Point | Expected to be significantly higher than related, less substituted benzofurans. For example, a brominated benzofuran derivative was reported as a red powder with a melting point of 132-136 °C.[11] | The presence of polar functional groups and increased molecular weight generally leads to higher melting points. |
| Boiling Point | High, likely to decompose before boiling at atmospheric pressure. | The parent 2,3-dihydrobenzofuran has a boiling point of 188-189 °C. The much larger subject molecule would have a substantially higher boiling point.[9] |
| Solubility | Expected to be soluble in common organic solvents like alcohol, chloroform, and diethyl ether.[9] Moderately soluble in cold water.[9] | The parent scaffold shows good solubility in organic solvents. The polar hydroxymethyl group may impart slight water solubility.[9] |
| Density | Greater than 1.065 g/mL at 25 °C. | The density of the parent 2,3-dihydrobenzofuran is 1.065 g/mL. The heavy bromine atom will increase the density.[9] |
Proposed Synthesis and Experimental Protocols
The synthesis of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol can be approached through a multi-step process involving the formation of the dihydrobenzofuran ring system. One plausible route involves the cyclization of a suitably substituted phenol.
Proposed Synthetic Pathway
A potential synthetic route could start from a brominated phenol, which is then reacted with a cinnamaldehyde derivative to form a key intermediate that can undergo cyclization and subsequent reduction to yield the final product.
Caption: Proposed synthetic workflow for (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol.
Step-by-Step Experimental Protocol (Hypothetical)
-
Synthesis of (7-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol: This intermediate can be synthesized from 2-allylphenol through epoxidation followed by base-catalyzed cyclization.[12]
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Oxidation to the Aldehyde: The primary alcohol of the intermediate is oxidized to the corresponding aldehyde, (7-Bromo-2,3-dihydro-1-benzofuran-2-yl)carbaldehyde, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Grignard Reaction with Phenylmagnesium Bromide: The aldehyde is then reacted with phenylmagnesium bromide in an anhydrous ether solvent. This nucleophilic addition of the phenyl group to the carbonyl carbon will form the desired stereocenter at the 3-position.
-
Aqueous Workup and Purification: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride solution), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol.
Predicted Chemical Reactivity
The chemical reactivity of this molecule is dictated by its functional groups: the aryl bromide, the phenyl group, the dihydrobenzofuran ring, and the primary alcohol.[1]
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Nucleophilic Substitution of Bromine: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions, although this typically requires harsh conditions or a metal catalyst.[1]
-
Reactions of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.[1] It can also undergo esterification or etherification reactions.
-
Electrophilic Aromatic Substitution: The benzene ring of the benzofuran and the pendant phenyl group can undergo electrophilic substitution reactions. The bromine atom is a deactivating but ortho-, para-directing group.
Key Reaction: Oxidation of the Hydroxymethyl Group
Caption: Oxidation of the primary alcohol to an aldehyde.
Predicted Spectroscopic Profile
Spectroscopic analysis is crucial for the characterization of this molecule.
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the benzofuran and phenyl rings (likely in the range of 6.5-8.0 ppm).- Protons on the dihydrofuran ring, likely showing complex splitting patterns due to their diastereotopic nature.- A doublet for the methylene protons of the hydroxymethyl group.- A broad singlet for the hydroxyl proton. |
| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm.- Aliphatic carbons of the dihydrofuran ring and the hydroxymethyl group in the upfield region. |
| FT-IR | - A broad absorption band around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol.- C-H stretching vibrations for aromatic and aliphatic protons.- C-O stretching bands.- Aromatic C=C stretching absorptions. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine.- Fragmentation patterns corresponding to the loss of water, the hydroxymethyl group, and cleavage of the dihydrofuran ring. |
Potential Biological and Pharmacological Significance
Benzofuran and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4][6][7][8][11]
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Anticancer Potential: Many benzofuran derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.[1][3][11] The brominated derivatives, in particular, have been noted for their cytotoxic effects against various cancer cell lines.[11]
-
Antioxidant Activity: The phenolic-like structure of the benzofuran core suggests potential antioxidant properties, which are beneficial in mitigating oxidative stress.[1]
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Enzyme and Receptor Interactions: This compound could be a subject of interest for its potential interactions with various enzymes and receptors, which could elucidate its mechanism of action and therapeutic potential.[1] For instance, some dihydrobenzofuran derivatives have been identified as potent and selective cannabinoid receptor 2 (CB2) agonists, with potential applications in treating neuropathic pain.[2]
Conclusion
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol represents a structurally interesting molecule with significant potential in medicinal chemistry. While detailed experimental data is scarce, this guide provides a comprehensive overview of its predicted properties, potential synthetic strategies, and likely biological significance based on the well-established chemistry of the benzofuran scaffold and its derivatives. Further research into this and similar compounds is warranted to fully explore their therapeutic potential.
References
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